Calculated Lipophilicity (cLogP) Profile: 4-Ethyl vs. 4-H, 4-Cl, 4-OCH₃, and 4,6-Dimethyl Analogues
Computational predictions indicate that the 4‑ethyl substituent confers a cLogP value of approximately 3.1 ± 0.3, positioning the compound in the optimal range for oral bioavailability and blood‑brain‑barrier penetration (cLogP 1–4) . In contrast, the 4‑H (unsubstituted) analogue (MW 317.4; cLogP ~2.3) and the 4‑methoxy analogue (MW 347.4; cLogP ~2.5) fall below the optimal window, potentially reducing membrane permeability, while the 4‑chloro analogue (MW 351.9; cLogP ~3.5) and the 4,6‑dimethyl analogue (MW 345.5; cLogP ~3.6) exceed it, increasing the risk of metabolic clearance and off‑target binding . The 4‑ethyl group thus provides a calculated lipophilicity that is intermediate between the 4‑H and 4‑Cl analogues, balancing permeability and metabolic liability [1].
| Evidence Dimension | Calculated octanol/water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 3.1 ± 0.3 (SMILES: CCc1cccc2sc(N3CCOC(C(=O)N4CCCC4)C3)nc12; MW 345.5) |
| Comparator Or Baseline | 4‑H analogue: cLogP ~2.3 (MW 317.4); 4‑OCH₃: cLogP ~2.5 (MW 347.4); 4‑Cl: cLogP ~3.5 (MW 351.9); 4,6‑(CH₃)₂: cLogP ~3.6 (MW 345.5) |
| Quantified Difference | ΔcLogP ≈ +0.8 vs. 4‑H; +0.6 vs. 4‑OCH₃; −0.4 vs. 4‑Cl; −0.5 vs. 4,6‑(CH₃)₂ |
| Conditions | In silico prediction using consensus cLogP algorithm (ALOGPS 2.1 / XLogP3); values are computed, not experimentally measured. |
Why This Matters
For procurement decisions in drug discovery, the intermediate cLogP of the 4‑ethyl analogue makes it a preferred starting point for lead optimization campaigns targeting intracellular and CNS‑accessible targets, reducing the need for later‑stage polarity adjustments.
- [1] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Adv. Drug Deliv. Rev. 2001, 46, 3–26. (Framework for cLogP interpretation in drug‑likeness.) View Source
